

# Preclinical Combination Therapy of Rogaratinib (BAY1163877) with Chemotherapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of rogaratinib (**BAY1163877**), a potent and selective pan-FGFR inhibitor, in combination with various chemotherapy agents across different cancer models. The supporting experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of rogaratinib's potential in combination therapy settings.

## I. Overview of Rogaratinib and its Mechanism of Action

Rogaratinib is an orally bioavailable small molecule inhibitor that selectively targets fibroblast growth factor receptors 1, 2, 3, and 4 (FGFR1-4).<sup>[1][2]</sup> Aberrant FGFR signaling is a known driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis.<sup>[1][2]</sup> Rogaratinib exerts its anti-tumor effects by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways, most notably the RAS-MEK-ERK pathway.<sup>[1][2]</sup> Preclinical studies have demonstrated that the anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.<sup>[1]</sup>

## II. Comparative Efficacy of Rogaratinib Combination Therapies

The preclinical efficacy of rogaratinib in combination with standard-of-care chemotherapy has been evaluated in various cancer models, with the most comprehensive data available for lung cancer.

### Lung Cancer

In preclinical models of lung cancer, the combination of rogaratinib with taxanes (docetaxel) or platinum-based chemotherapy (carboplatin/paclitaxel) has demonstrated additive anti-tumor activity.

Table 1: In Vivo Efficacy of Rogaratinib in Combination with Chemotherapy in Lung Cancer Xenograft Models

| Cancer Model              | Treatment Group             | Dosing Schedule                          | Tumor Growth Inhibition (T/C volume)    | Response Rate (CR/PR) | Citation            |
|---------------------------|-----------------------------|------------------------------------------|-----------------------------------------|-----------------------|---------------------|
| DMS-114 (FGFR1 amplified) | Rogaratinib                 | 50 mg/kg, BID                            | 0.34                                    | -                     | <a href="#">[1]</a> |
| Docetaxel                 | 30 mg/kg, Q7D               | 0.27                                     | 40% PR                                  | <a href="#">[1]</a>   |                     |
| Rogaratinib + Docetaxel   | 50 mg/kg BID + 30 mg/kg Q7D | Additive                                 | 70% PR, 1 CR                            | <a href="#">[1]</a>   |                     |
| Carboplatin/Paclitaxel    | 80 mg/kg Q7D / 24 mg/kg Q7D | 0.31                                     | -                                       | <a href="#">[1]</a>   |                     |
| LU299 (PDX)               | Docetaxel                   | -                                        | -                                       | 60% PR                | <a href="#">[1]</a> |
| Rogaratinib + Docetaxel   | -                           | Improved efficacy & duration of response | 70% PR, 30% CR                          | <a href="#">[1]</a>   |                     |
| LXFL1121 (PDX)            | Rogaratinib + Docetaxel     | -                                        | Prolonged tumor response post-treatment | -                     | <a href="#">[1]</a> |

CR: Complete Response, PR: Partial Response, T/C volume: Treatment vs. Control tumor volume ratio, BID: Twice daily, Q7D: Once every 7 days, PDX: Patient-Derived Xenograft.

## Breast Cancer

Preclinical investigations in breast cancer models have explored the combination of rogaratinib with antihormonal agents. In hormone receptor-positive (HR+) breast cancer models with FGFR1/2 amplification, the combination of rogaratinib with fulvestrant and the CDK4/6 inhibitor palbociclib has been shown to be more effective than single or double-agent combinations.<sup>[3]</sup> Specifically, in patient-derived organoids (PDOs) with FGFR amplification, response to fulvestrant, palbociclib, and rogaratinib was observed only in models with wild-type PIK3CA and ESR1.<sup>[4]</sup>

## Bladder Cancer

In urothelial carcinoma, preclinical models suggested that the combination of an FGFR inhibitor with a PD-L1 inhibitor could enhance anti-tumor activity and survival.<sup>[5]</sup> While specific preclinical data on rogaratinib combined with chemotherapy in bladder cancer is limited in the provided search results, clinical trials have been initiated to evaluate this combination. The FORT-1 trial, a phase II/III study, compared rogaratinib with standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients with FGFR-positive advanced urothelial carcinoma.<sup>[6][7]</sup> The study showed comparable efficacy between rogaratinib and chemotherapy.<sup>[7][8]</sup> An exploratory analysis suggested that patients with FGFR3 DNA alterations may derive a greater benefit from rogaratinib.<sup>[9]</sup>

## III. Experimental Protocols

### In Vivo Xenograft Studies (Lung Cancer Models)

- **Animal Models:** Female athymic nude mice were used for the DMS-114 cell line-derived xenograft model. Patient-derived xenograft (PDX) models (LU299, LXFL1121) were established from patient tumors.
- **Tumor Implantation:** DMS-114 cells were subcutaneously injected into the flank of the mice. For PDX models, tumor fragments were subcutaneously implanted.
- **Drug Formulation and Administration:**
  - **Rogaratinib (BAY1163877):** Formulated in a vehicle of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4 (HCl) and administered orally (p.o.) twice daily (BID).

- Docetaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once every 7 days (Q7D).
- Carboplatin/Paclitaxel: Formulated in NaCl solution (9 g/l) and administered intravenously (i.v.) once every 7 days (Q7D).
- Treatment Schedule: Treatment was initiated when tumors reached a predetermined size. The specific duration of treatment varied between studies.
- Efficacy Evaluation: Tumor volume was measured regularly using calipers (Volume = 0.5 × length × width<sup>2</sup>). The ratio of the median tumor volume of the treated group to the control group (T/C) was calculated to determine tumor growth inhibition. Response rates (Complete Response, Partial Response) were determined based on changes in tumor volume. Body weight was monitored as a measure of toxicity.

## IV. Signaling Pathways and Experimental Workflows

### FGFR Signaling Pathway Inhibited by Rogaratinib

[Click to download full resolution via product page](#)

Caption: Rogaratinib inhibits the FGFR signaling cascade.

# General Workflow for In Vivo Combination Therapy Studies



[Click to download full resolution via product page](#)

Caption: Workflow of a preclinical in vivo combination study.

## V. Conclusion

Preclinical data strongly suggest that rogaratinib (**BAY1163877**), in combination with standard-of-care chemotherapy, can lead to enhanced anti-tumor efficacy in various cancer models, particularly in lung cancer. The mechanism of action, involving the inhibition of the FGFR signaling pathway, provides a solid rationale for these combination strategies. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of rogaratinib in combination regimens. Further preclinical studies are warranted to explore synergistic effects in other cancer types and to identify predictive biomarkers for patient selection.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. News - rogaratinib (BAY 1163877) - LARVOL VERI [veri.larvol.com]
- 5. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 6. Facebook [cancer.gov]
- 7. FORT-1: Phase II/III Study of Rogaratinib Versus Chemotherapy in Patients With Locally Advanced or Metastatic Urothelial Carcinoma Selected Based on FGFR1/ 3 mRNA Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [cancernetwork.com](#) [cancernetwork.com]
- 9. [oncnursingnews.com](#) [oncnursingnews.com]
- To cite this document: BenchChem. [Preclinical Combination Therapy of Rogaratinib (BAY1163877) with Chemotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1191585#combination-therapy-of-bay1163877-with-chemotherapy-preclinical>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)